

# Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-5-(chloromethyl)-3-methylpyridine

**Cat. No.:** B116299

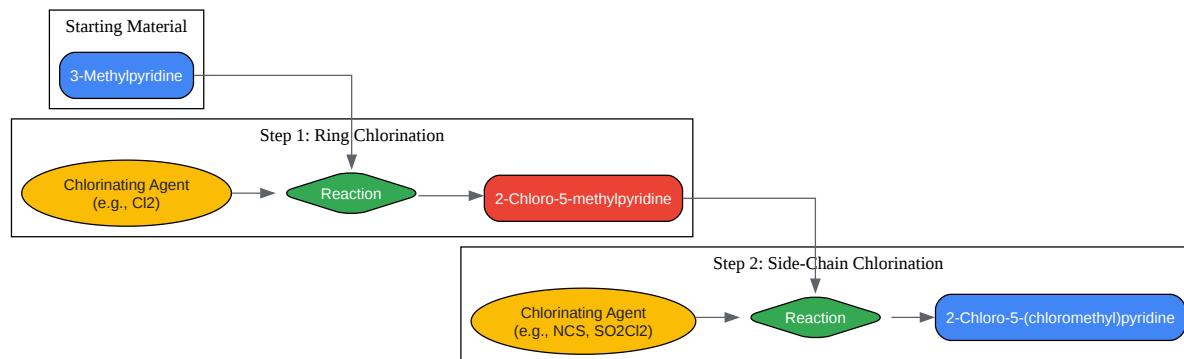
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of **2-Chloro-5-(chloromethyl)-3-methylpyridine**, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide also draws upon information from the closely related and well-documented compound, 2-chloro-5-(chloromethyl)pyridine, to provide a broader context for its potential properties and applications. The primary focus of existing research on related structures lies in their utility as key intermediates in the synthesis of neonicotinoid insecticides.

## Chemical Properties and Data


The fundamental chemical properties of **2-Chloro-5-(chloromethyl)-3-methylpyridine** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property                  | Value                                           | Source              |
|---------------------------|-------------------------------------------------|---------------------|
| Molecular Formula         | C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> N | N/A                 |
| Molecular Weight          | 176.04 g/mol                                    | N/A                 |
| CAS Number                | 150807-88-8                                     | N/A                 |
| Appearance                | Pale yellow solid                               | <a href="#">[1]</a> |
| Melting Point             | 58 to 62 °C                                     | <a href="#">[1]</a> |
| Boiling Point (Predicted) | 269.4 ± 35.0 °C at 760 Torr                     | <a href="#">[1]</a> |
| Density (Predicted)       | 1.270 ± 0.06 g/cm <sup>3</sup>                  | <a href="#">[1]</a> |

## Synthesis and Experimental Protocols

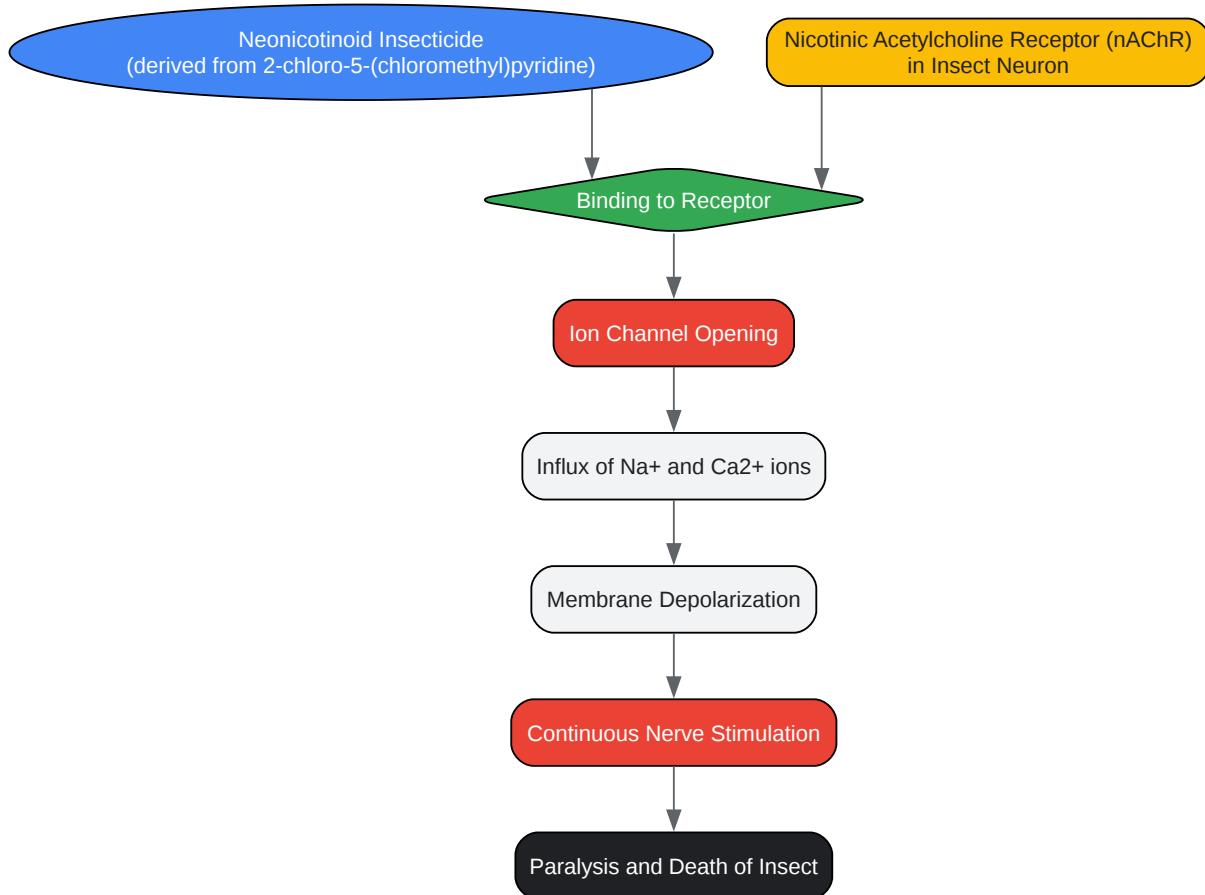
Detailed experimental protocols for the synthesis of **2-Chloro-5-(chloromethyl)-3-methylpyridine** are not readily available in the public domain. However, the synthesis of the related compound, 2-chloro-5-(chloromethyl)pyridine, is well-documented and can provide a foundational methodology for the synthesis of its 3-methyl derivative. The common strategies involve the chlorination of a pyridine precursor.

One established method for synthesizing 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent. A generalized workflow for such a synthesis is depicted below.



[Click to download full resolution via product page](#)

A generalized synthetic workflow for 2-chloro-5-(chloromethyl)pyridine.


A plausible adaptation for the synthesis of **2-Chloro-5-(chloromethyl)-3-methylpyridine** would involve starting with 3,5-dimethylpyridine, followed by selective chlorination at the 2-position of the pyridine ring and subsequent chlorination of one of the methyl groups.

## Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for **2-Chloro-5-(chloromethyl)-3-methylpyridine** are not currently available. However, the structural analog, 2-chloro-5-(chloromethyl)pyridine, is a well-known and critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[2][3]

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[4] This interaction leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death.[5] The binding of neonicotinoids to nAChRs is selective for insect receptors over mammalian receptors, which is a key factor in their use as insecticides.[4]

The general mechanism of action for neonicotinoid insecticides is illustrated in the signaling pathway diagram below.



[Click to download full resolution via product page](#)

Signaling pathway of neonicotinoid insecticides at the insect nAChR.

Given its structural similarity, it is plausible that derivatives of **2-Chloro-5-(chloromethyl)-3-methylpyridine** could also exhibit insecticidal properties by targeting the same nAChR.

pathway. Further research and biological evaluation are necessary to confirm this hypothesis. A study on novel pyridine derivatives has indicated potential for a range of biological effects, including psychotropic properties, highlighting the diverse potential of this class of compounds. [6]

## Conclusion

**2-Chloro-5-(chloromethyl)-3-methylpyridine** is a compound for which specific, in-depth technical data is limited in publicly accessible literature. However, by examining the extensive research on the closely related 2-chloro-5-(chloromethyl)pyridine, we can infer its potential as a valuable intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The provided data on its chemical properties, along with the generalized synthetic and signaling pathway diagrams, offer a solid foundation for researchers and professionals in drug development and crop science to initiate further investigation into this specific molecule. Future studies are warranted to elucidate its precise synthetic protocols, biological activity, and potential applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. nbinno.com [nbino.com]
- 4. Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b116299#2-chloro-5-chloromethyl-3-methylpyridine-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)